![molecular formula C12H15BrClNO B1450659 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride CAS No. 1609266-05-8](/img/structure/B1450659.png)
5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride
Overview
Description
5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride is a chemical compound with the CAS Number: 1609266-05-8 . It has a molecular weight of 304.61 . The IUPAC name for this compound is 5-bromo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran] hydrochloride .
Molecular Structure Analysis
The InChI code for 5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride is 1S/C12H14BrNO.ClH/c13-9-1-2-11-10 (7-9)12 (8-14-11)3-5-15-6-4-12;/h1-2,7,14H,3-6,8H2;1H .Physical And Chemical Properties Analysis
5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride is a solid substance . It should be stored in a refrigerator .Scientific Research Applications
Medicinal Chemistry
5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride: is a compound of interest in medicinal chemistry due to its structural similarity to indole derivatives, which are prevalent in many pharmacologically active molecules. Indole derivatives have been extensively studied for their potential in treating various diseases, including cancer, microbial infections, and other disorders . The bromine atom present in this compound could be utilized in medicinal chemistry for the development of new drugs through halogen bonding, which can enhance the binding affinity and selectivity of a drug to its target.
Pharmacology
In pharmacology, the compound’s indole moiety is significant as indoles are known to exhibit a wide range of biological activities. Research has shown that indole derivatives can act as biologically active compounds, particularly in cancer therapy . The spirocyclic structure of this compound may also contribute to its potential pharmacological properties, offering a scaffold for the development of novel therapeutic agents.
Biochemistry
The biochemical applications of 5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride may involve its role as an intermediate in the synthesis of complex natural products and bioactive molecules. Its brominated indole core is a key structural feature in many natural alkaloids and phytoalexins, which have shown a broad spectrum of biological activities, including anticancer and antiproliferative effects .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reference material in chromatographic or spectroscopic methods. Its distinct molecular weight and structural features, including the bromine atom, allow for its identification and quantification in complex mixtures, aiding in the analysis of pharmaceuticals and other chemical substances .
Environmental Science
Environmental scientists might investigate the environmental fate and transport of 5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride due to its potential use in various applications. Understanding its degradation pathways and persistence in the environment is crucial for assessing its environmental impact and for the development of safe disposal methods .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .
Mode of Action
As with the target of action, ongoing research is expected to provide more information on how this compound interacts with its targets .
Biochemical Pathways
It is known that this compound is an important organic synthesis intermediate, which can be used to synthesize biologically active compounds .
Pharmacokinetics
It is soluble in ethanol, dimethyl sulfoxide, and dichloromethane, which suggests that it may have good bioavailability .
Action Environment
The action of 5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride can be influenced by environmental factors. For instance, it should be stored away from fire and high temperatures, and it should be kept sealed to avoid light exposure. It is also important to avoid contact with strong oxidizing agents .
properties
IUPAC Name |
5-bromospiro[1,2-dihydroindole-3,4'-oxane];hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO.ClH/c13-9-1-2-11-10(7-9)12(8-14-11)3-5-15-6-4-12;/h1-2,7,14H,3-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPHRLSEYOVFJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC3=C2C=C(C=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



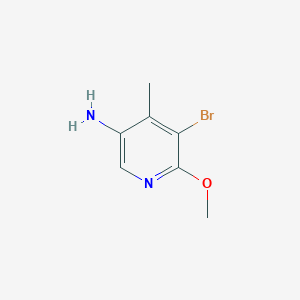

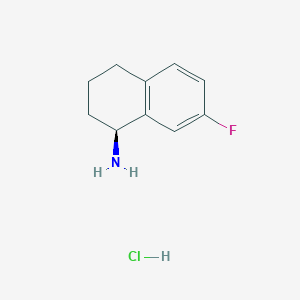
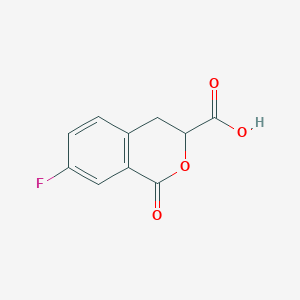
![6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine](/img/structure/B1450581.png)

![2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate](/img/structure/B1450587.png)
![1-Bromo-2-chloro-4-methoxy-5-[(4-methoxybenzyl)oxy]benzene](/img/structure/B1450588.png)


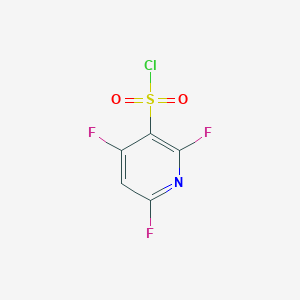
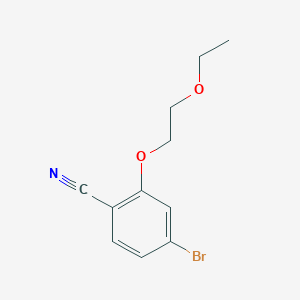

![4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole](/img/structure/B1450599.png)